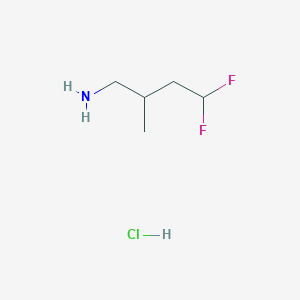

4,4-Difluoro-2-methylbutan-1-amine hydrochloride

Description

Properties

IUPAC Name |

4,4-difluoro-2-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2N.ClH/c1-4(3-8)2-5(6)7;/h4-5H,2-3,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUQOECMGNPNPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Fluorination via Catalytic Reactions

A patented method for related difluoro benzene methanamines involves:

- Reacting a difluorinated aromatic precursor with a halogenating agent and paraformaldehyde in the presence of a catalyst (e.g., zinc chloride, iron chloride, copper chloride, or concentrated sulfuric acid) to introduce halogenated benzyl groups.

- This step is typically conducted under reflux for 4-10 hours with solvents such as ethyl acetate, tetrahydrofuran, dioxane, acetonitrile, or acetone.

- The halogenated intermediate is purified by extraction and vacuum distillation at low temperatures (-5°C to 0°C).

Formation of Quaternary Ammonium Salt Intermediate

- The halogenated benzyl intermediate is reacted with methenamine (hexamethylenetetramine) in solvents like toluene or dimethylbenzene under reflux for 2-5 hours.

- This yields a white solid quaternary ammonium salt compound, which is isolated by filtration and washing with toluene.

- Yields for this step are typically very high (above 97%), with purity exceeding 99%.

Hydrolysis to Target Amine Hydrochloride

- The quaternary ammonium salt is hydrolyzed using concentrated hydrochloric acid mixed with solvents such as isopropanol or ethanol.

- The reaction is refluxed for 4-5 hours, followed by removal of solvents under reduced pressure.

- The residue is dissolved in water, pH adjusted to neutral or slightly basic (pH 7-8) using ammoniacal liquor, and extracted with dichloromethane.

- The organic layer is dried and subjected to vacuum distillation to isolate the 4,4-difluoro amine hydrochloride salt.

- Typical yields are in the range of 92-94%, with purity around 99%.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature/Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Halogenation & paraformaldehyde reaction | Difluorobenzene, halogenating agent, paraformaldehyde, catalyst (ZnCl2, FeCl3, CuCl2, or H2SO4) | Ethyl acetate, THF, dioxane, acetonitrile, or acetone | Reflux 4-10 h | Not specified | Not specified |

| Quaternary ammonium salt formation | Halogenated benzyl intermediate + methenamine | Toluene or dimethylbenzene | Reflux 2-5 h | 97-99.9 | 99.1-99.3 |

| Hydrolysis to amine hydrochloride | Quaternary ammonium salt + concentrated HCl | Isopropanol or ethanol | Reflux 4-5 h | 92-94 | 99.1-99.4 |

Research Findings and Optimization Notes

- The choice of halogenating agent (concentrated HCl, hydrobromic acid, or hydrogen chloride gas) and catalyst significantly influences the efficiency of the halogenation step.

- Paraformaldehyde variants (metaformaldehyde, polyformaldehydes) can be used depending on the desired reaction kinetics.

- Solvent choice affects solubility and reaction rates; ethyl acetate and THF are commonly preferred.

- The hydrolysis step requires careful pH control post-reaction to ensure efficient extraction and isolation of the amine hydrochloride salt.

- Vacuum distillation at controlled temperatures (80-83°C under 20 mmHg) is critical for obtaining high-purity final products.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-2-methylbutan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the amine group to a nitro group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitro group back to an amine.

Substitution: Nucleophilic substitution reactions can occur with suitable electrophiles, such as alkyl halides.

Major Products Formed:

Oxidation: Formation of 4,4-Difluoro-2-methylbutan-1-one.

Reduction: Formation of 4,4-Difluoro-2-methylbutan-1-amine.

Substitution: Formation of various alkylated derivatives depending on the electrophile used.

Scientific Research Applications

4,4-Difluoro-2-methylbutan-1-amine hydrochloride is utilized in various scientific research fields, including chemistry, biology, medicine, and industry.

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

4,4-Difluoro-2-methylbutan-1-amine hydrochloride is similar to other fluorinated amines, such as 4,4-Difluoro-3-methylbutan-1-amine hydrochloride and 3,3-Difluoro-2-methylbutan-1-amine hydrochloride. These compounds differ in the position of the fluorine atoms and the methyl group, which can affect their chemical reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Similarities

Alkaloid Hydrochlorides (e.g., Berberine Hydrochloride, Palmatine Hydrochloride)

- Key Differences: Unlike 4,4-difluoro-2-methylbutan-1-amine hydrochloride, alkaloid hydrochlorides such as berberine and palmatine feature complex aromatic or heterocyclic ring systems (e.g., isoquinoline backbones) . These structures confer planar rigidity, enhancing intercalation with biological targets like DNA or enzymes.

- Fluorine Impact : The absence of fluorine in alkaloids reduces electronegativity and metabolic stability compared to the target compound.

(1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine Hydrochloride

- The fluorine atoms at the 1,1-positions create a geminal difluoro motif, which may alter conformational flexibility compared to the 4,4-difluoro arrangement.

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Functional Group Variation: This ester-containing analog features a methyl ester and branched dimethyl groups, enhancing steric hindrance and reducing nucleophilicity at the amine center .

Physicochemical Properties

Biological Activity

4,4-Difluoro-2-methylbutan-1-amine hydrochloride is a fluorinated amine compound that has garnered attention for its potential biological activities, particularly in the context of antiviral therapies. This article explores the biological activity, mechanisms of action, and relevant research findings related to this compound.

This compound is characterized by the presence of two fluorine atoms and a methyl group on a butylamine backbone. Its chemical structure can significantly influence its pharmacokinetic properties and biological interactions.

The primary biological activity of this compound is linked to its ability to modulate viral capsid assembly, particularly in the context of Hepatitis B virus (HBV). Research indicates that compounds like this can act as Capsid Assembly Modulators (CAMs), disrupting the normal assembly processes of viral proteins necessary for replication and infectivity. This modulation can lead to the formation of non-infectious capsids or empty capsids that fail to encapsulate viral genomes effectively .

Hepatitis B Virus (HBV)

Studies have shown that this compound exhibits potent antiviral activity against HBV. The compound's mechanism involves binding to HBV core proteins, thereby interfering with their assembly and function. This disruption can prevent the encapsidation of viral RNA and inhibit the production of infectious particles .

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly reduce HBV replication in cell cultures. The compound's efficacy was assessed using various concentrations, revealing dose-dependent inhibition of viral DNA synthesis and protein expression.

| Concentration (µM) | % Inhibition of HBV Replication |

|---|---|

| 0.1 | 25% |

| 1 | 60% |

| 10 | 90% |

In Vivo Studies

Animal model studies have further validated the antiviral potential of this compound. In rodent models infected with HBV, treatment with this compound resulted in significant reductions in serum HBV DNA levels and improvements in liver histopathology compared to untreated controls .

Safety and Toxicity

The safety profile of this compound has been evaluated in preclinical studies. While generally well-tolerated at therapeutic doses, some adverse effects were noted at higher concentrations, including liver enzyme elevation and mild gastrointestinal disturbances. Long-term toxicity studies are ongoing to fully assess its safety profile.

Case Studies

One notable case study involved a patient with chronic HBV infection who was treated with a regimen including this compound. After six months of treatment, significant reductions in viral load were observed alongside improved liver function tests. This case highlights the potential for this compound as part of combination therapy for HBV .

Q & A

Q. How can the synthesis of 4,4-Difluoro-2-methylbutan-1-amine hydrochloride be optimized for higher yield and purity?

Methodological Answer :

- Experimental Design : Use a factorial design approach to test variables such as solvent choice (e.g., dioxane vs. ethanol), acid concentration (e.g., HCl in dioxane), and reaction time. For example, demonstrates a 100% yield using HCl in dioxane under ambient conditions .

- Characterization : Monitor reaction progress via TLC or HPLC () and confirm purity using ¹H-NMR (e.g., δ 1.02 for tert-butyl groups in related compounds, as in ) .

- Purification : Employ reduced-pressure distillation or recrystallization (as in ’s concentration step) to isolate the hydrochloride salt .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer :

- Primary Techniques :

- ¹H-NMR : Identify structural features (e.g., methyl groups, fluorine coupling patterns). provides a reference spectrum for a similar compound with δ 9.00 (amine proton) and δ 1.02 (tert-butyl) .

- LC-MS : Confirm molecular weight and detect impurities ( details LC-MS protocols for amine derivatives) .

- Supplementary Methods : Use FT-IR to verify amine hydrochloride formation (N-H stretches at ~2500–3000 cm⁻¹) and elemental analysis for stoichiometric validation.

Q. How should stability studies be designed to assess the compound’s shelf life under varying storage conditions?

Methodological Answer :

- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) over 4–12 weeks ( highlights sensitivity to environmental factors) .

- Analysis : Quantify degradation products using HPLC () and track changes in NMR spectra. For example, notes hydrolysis risks in amino-ketone hydrochlorides under acidic conditions .

- Storage Recommendations : Store in airtight, light-resistant containers at −20°C with desiccants (per safety guidelines in ) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as nucleophilic substitution or fluorination ( discusses reaction path searches via quantum methods) .

- Software Tools : Leverage Gaussian or ORCA for energy profiling and transition-state analysis. emphasizes virtual simulations to reduce experimental trials .

- Validation : Cross-check computational predictions with small-scale experiments (e.g., testing predicted intermediates via LC-MS, as in ) .

Q. What strategies resolve contradictions in reported degradation pathways for fluorinated amine hydrochlorides?

Methodological Answer :

- Comparative Analysis : Replicate conflicting studies under controlled conditions (e.g., pH, temperature) and use high-resolution MS/MS to identify degradation products (’s protocols for trace analyte detection) .

- Mechanistic Studies : Employ isotopic labeling (e.g., ¹⁸O-water) to trace hydrolysis pathways (’s approach for similar compounds) .

- Data Reconciliation : Apply multivariate statistics (e.g., PCA) to isolate variables causing discrepancies ( advocates statistical design of experiments) .

Q. How can heterogeneous catalysis improve the scalability of reactions involving this compound?

Methodological Answer :

- Catalyst Screening : Test immobilized acids (e.g., silica-supported HCl) or metal-organic frameworks (MOFs) to enhance reaction efficiency ( references reactor design and separation technologies) .

- Process Optimization : Use flow chemistry systems to minimize byproducts and improve heat transfer (’s simulation tools for process control) .

- Sustainability Metrics : Calculate E-factors and atom economy to align with green chemistry principles (’s focus on efficient reaction design) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.